7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine
Overview
Description
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine (7-MTP) is an organic compound that is commonly used in scientific research as a reagent and catalyst in a variety of different experiments. It is a derivative of the triazole family and is a white crystalline solid with a melting point of 127-128°C. 7-MTP has many unique properties that make it an ideal compound for a variety of applications in the laboratory.
Scientific Research Applications
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Pharmacological Potentials
- Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
- They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
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Antibacterial Activity
- A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques .
- All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
- Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
- In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
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Antiviral Activity
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Antidiabetic Activity
- Triazolopyrazine derivatives have a wide range of biological activities, such as antidiabetic .
- 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
- According to the Pharmacodia Global Database, based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety, there are seven marketed drugs, including four Sitagliptin drugs .
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Anti-platelet Aggregations
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Antifungal Activity
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Anticancer Activity
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Antiparasitic Activity
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Anticonvulsant Properties
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Anti-malarial Activity
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Anti-tubercular Activity
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-3-11-5(7)9-10-6(11)8-4/h2-3H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICAGGXPFXELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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